Product packaging for 1,4-Bis(methylamino)anthraquinone(Cat. No.:CAS No. 2475-44-7)

1,4-Bis(methylamino)anthraquinone

Cat. No.: B188939
CAS No.: 2475-44-7
M. Wt: 266.29 g/mol
InChI Key: QOSTVEDABRQTSU-UHFFFAOYSA-N
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Description

Significance of Anthraquinone (B42736) Derivatives in Chemical and Biological Sciences

Anthraquinone derivatives are a large and important class of aromatic compounds based on the core structure of anthraquinone. ontosight.ai These compounds are widespread in nature, found in various organisms such as plants, fungi, lichens, and insects. researchgate.net Their significance stems from their diverse and often potent biological activities, which include anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.netnih.govnumberanalytics.com

In the realm of chemical sciences, anthraquinones are fundamental to the dye and pigment industry due to their vibrant and stable colors. nih.gov They also serve as crucial intermediates in the synthesis of a wide array of other organic molecules. nordmann.global The planar structure of the anthraquinone nucleus allows it to intercalate into DNA, a mechanism that underpins the cytotoxic activity of many of its derivatives against cancer cells. nih.gov This has led to the development of clinically important anticancer drugs like doxorubicin (B1662922) and mitoxantrone, which feature the anthraquinone scaffold. nih.gov

The versatility of the anthraquinone structure allows for a wide range of chemical modifications, such as the introduction of various functional groups. numberanalytics.com These modifications can significantly alter the compound's chemical and physical properties, including its solubility and electronic characteristics, leading to a broad spectrum of applications. numberanalytics.comrsc.org

Overview of 1,4-Bis(methylamino)anthraquinone in Contemporary Scientific Literature

This compound, also known by synonyms such as Disperse Blue 14, is a specific derivative of anthraquinone that has garnered attention in various scientific fields. nih.gov It is characterized by two methylamino groups attached to the anthraquinone backbone at the 1 and 4 positions. ontosight.ai

Current research highlights its role as an intermediate in the synthesis of dyes and pigments. nordmann.global Beyond its use in coloration, scientific literature points towards its potential in medicinal chemistry. Derivatives of 1,4-diaminoanthraquinones have been investigated for their biological activities, including anticancer and antiviral properties. ontosight.airesearchgate.net For instance, studies have explored the synthesis of related 1,4-bis(dimethylamino)-9,10-anthraquinone derivatives and evaluated their antiproliferative activity against leukemia cells. nih.govnih.gov

Furthermore, the compound's electron-accepting and -donating properties make it a candidate for applications in materials science, particularly in the development of organic electronic devices like organic light-emitting diodes (OLEDs) and organic solar cells. ontosight.aisolubilityofthings.com Computational studies, such as those employing Density Functional Theory (DFT), have been used to analyze its molecular structure, reactivity, and potential as a protein kinase inhibitor for applications in cancer therapy. aip.org

Historical Context and Evolution of Research on Substituted Aminoanthraquinones

The study of anthraquinones has a long history, initially driven by their use as natural dyes. The investigation into substituted aminoanthraquinones began with the need for synthetic dyes with improved properties for the textile industry. who.int 2-Aminoanthraquinone, for example, was first synthesized on a large scale in the United States in 1921 and became a key intermediate in the production of a variety of anthraquinone dyes. who.int

Over the past few decades, research on aminoanthraquinones has expanded significantly beyond their application as colorants. A major focus has been on their potential as therapeutic agents. biointerfaceresearch.com Extensive investigations into 1,4-disubstituted aminoanthraquinones as noncovalent DNA binding agents have been ongoing for over 25 years. acs.org This line of research was spurred by the success of drugs like mitoxantrone, a symmetrically substituted aminoanthraquinone. acs.org

More recent research has shifted towards the development of nonsymmetrically substituted 1,4-disubstituted aminoanthraquinones, which have shown promise in overcoming drug resistance in cancer cells. acs.org The evolution of research in this area reflects a broader trend in medicinal chemistry, where understanding structure-activity relationships is crucial for designing more effective and targeted therapeutic agents. nih.gov The synthesis of various aminoanthraquinone derivatives and the evaluation of their biological activities continue to be an active area of scientific inquiry. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14N2O2 B188939 1,4-Bis(methylamino)anthraquinone CAS No. 2475-44-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-bis(methylamino)anthracene-9,10-dione
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InChI

InChI=1S/C16H14N2O2/c1-17-11-7-8-12(18-2)14-13(11)15(19)9-5-3-4-6-10(9)16(14)20/h3-8,17-18H,1-2H3
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InChI Key

QOSTVEDABRQTSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CNC1=C2C(=C(C=C1)NC)C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H14N2O2
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DSSTOX Substance ID

DTXSID7062451
Record name 9,10-Anthracenedione, 1,4-bis(methylamino)-
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Molecular Weight

266.29 g/mol
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Physical Description

Dark blue or purple powder; [Alfa Aesar MSDS]
Record name Disperse Blue 14
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CAS No.

2475-44-7
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Record name 9,10-Anthracenedione, 1,4-bis(methylamino)-
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Record name 1,4-bis(methylamino)anthraquinone
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Advanced Spectroscopic Characterization and Elucidation of Electronic Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, allowing for an unambiguous structural assignment.

The ¹H NMR spectrum of 1,4-Bis(methylamino)anthraquinone provides a characteristic fingerprint of its proton environments. The analysis of isotropic chemical shifts, which are the observed shifts in a liquid-state spectrum, allows for the assignment of each proton in the molecule. The spectrum is characterized by signals from the aromatic protons on the unsubstituted ring, the aromatic protons on the substituted ring, the amine (N-H) protons, and the methyl (CH₃) protons.

The protons on the unsubstituted benzene (B151609) ring (H-5, H-6, H-7, H-8) typically appear as a complex multiplet in the downfield region, characteristic of aromatic systems. The protons on the substituted ring (H-2, H-3) are also in the aromatic region but are influenced by the strong electron-donating effect of the methylamino groups. The methyl protons (N-CH₃) give rise to a distinct signal in the upfield region. A particularly noteworthy signal is that of the amine proton (N-H), which is significantly deshielded due to strong intramolecular hydrogen bonding.

The following table outlines the expected chemical shift ranges for the protons in this compound, based on general principles and data from analogous compounds.

Proton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
N-H10.0 - 12.0Broad Singlet
Aromatic (H-5, H-8)8.0 - 8.3Multiplet
Aromatic (H-6, H-7)7.5 - 7.8Multiplet
Aromatic (H-2, H-3)7.0 - 7.3Singlet/Doublet
N-CH₃3.0 - 3.3Doublet/Singlet

Complementing the proton data, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The spectrum is typically divided into regions corresponding to carbonyl carbons, aromatic carbons, and aliphatic carbons.

The two carbonyl carbons (C-9, C-10) are the most deshielded, appearing at the lowest field. The aromatic carbons exhibit a range of chemical shifts depending on their position and substitution. The carbons bearing the methylamino groups (C-1, C-4) are significantly shielded compared to their counterparts in unsubstituted anthraquinone (B42736) due to the electron-donating nature of the nitrogen atoms. Conversely, the carbons of the unsubstituted ring show shifts more typical of a standard anthraquinone system. The methyl carbons (N-CH₃) are the most shielded, appearing at the highest field.

The table below provides the anticipated chemical shift ranges for the carbon atoms in this compound.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O (C-9, C-10)180 - 185
Aromatic (C-1, C-4)145 - 155
Aromatic (Unsubstituted Ring)125 - 135
Aromatic (Substituted Ring)110 - 120
Aromatic (Bridgehead)115 - 130
N-CH₃30 - 35

A key structural feature of this compound is the formation of a strong intramolecular hydrogen bond between the amine proton (N-H) and the oxygen atom of the adjacent carbonyl group (C=O). This interaction creates a stable six-membered ring system (O=C-C-C-C-N-H).

NMR spectroscopy provides direct evidence for the strength and nature of this hydrogen bond. The most compelling evidence is the substantial downfield chemical shift of the N-H proton, often observed in the range of 10-12 ppm. This significant deshielding indicates that the proton is locked in a strong hydrogen bond, which reduces the electron density around it.

Vibrational Spectroscopy for Molecular Dynamics and Conformation

Infrared (IR) spectroscopy of this compound reveals characteristic absorption bands corresponding to its specific functional groups. The spectrum provides key insights into the bonding environment, particularly the effects of intramolecular hydrogen bonding.

A prominent feature in the IR spectrum is the set of bands in the 3200-3400 cm⁻¹ region, which are assigned to the N-H stretching vibrations. The C-H stretching vibrations of the methyl groups and the aromatic rings are observed in the 2850-3100 cm⁻¹ range.

The most diagnostic region is the carbonyl (C=O) stretching band. In unsubstituted anthraquinone, this band appears around 1675 cm⁻¹. However, in this compound, this frequency is shifted to a lower wavenumber (ca. 1620-1640 cm⁻¹). This significant redshift is a direct consequence of two factors: the electron-donating resonance effect of the methylamino groups and the strong intramolecular hydrogen bonding. Both effects weaken the C=O double bond character, lowering the energy required for the stretching vibration. The fingerprint region, below 1600 cm⁻¹, contains a complex series of bands corresponding to C=C aromatic stretching, C-N stretching, and various bending vibrations.

The following table summarizes the principal IR absorption bands for this compound.

Wavenumber (cm⁻¹)Vibrational ModeDescription
~3300N-H StretchAssociated with the methylamino groups.
2850 - 3100C-H StretchAromatic and aliphatic C-H vibrations.
1620 - 1640C=O StretchCarbonyl stretch, lowered by resonance and H-bonding.
1580 - 1600C=C StretchAromatic ring stretching vibrations.
~1250C-N StretchStretching of the carbon-nitrogen bond.

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. The technique is particularly sensitive to symmetric vibrations and bonds involving non-polar character, such as the C=C bonds in the aromatic rings. While a standard Raman spectrum for this specific compound is not widely published, data from the closely related 1,4-diaminoanthraquinone (B121737) and its derivatives provide a clear picture of the expected spectrum.

The Raman spectrum is expected to be dominated by strong bands corresponding to the vibrations of the anthraquinone core. Key bands include the symmetric carbonyl (C=O) stretching vibration and several intense bands related to the in-plane stretching of the aromatic rings. Studies on similar molecules using Surface-Enhanced Raman Spectroscopy (SERS) have shown that the carbonyl stretching vibration is a prominent feature, and its frequency can be influenced by the molecule's interaction with surfaces. The C-N stretching and N-H bending modes are also expected to be Raman active.

This table presents the expected characteristic Raman bands for this compound based on data from analogous compounds.

Wavenumber (cm⁻¹)Vibrational ModeDescription
1620 - 1640C=O StretchSymmetric carbonyl stretching vibration.
1550 - 1600Aromatic C=C StretchIn-plane stretching of the fused aromatic rings.
~1350Aromatic Ring Vibration"Breathing" modes of the aromatic system.
~1250C-N StretchStretching of the bond between the ring and the amino group.
400 - 600Ring DeformationSkeletal deformation modes of the anthraquinone core.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for investigating the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by intense absorption bands in the visible region, which are responsible for its distinct color.

The UV-Visible spectrum of this compound has been simulated using the time-dependent density functional theory (TD-DFT) method. These theoretical calculations provide a detailed understanding of the electronic transitions responsible for the observed absorption bands. The simulated spectrum, calculated using the TD-DFT/B3LYP method with a 6-31G++(d,p) basis set in ethanol (B145695) as a solvent, shows good agreement with experimental observations.

The major absorption bands are typically assigned to π → π* and intramolecular charge transfer (ICT) transitions. The ICT character arises from the transfer of electron density from the electron-donating methylamino groups to the electron-accepting anthraquinone core upon photoexcitation.

Simulated UV-Vis Spectral Data for this compound

Calculated λmax (nm)Oscillator Strength (f)Major Contribution (Transition)
~590-620> 0.2HOMO → LUMO (π → π, ICT)
~330-350< 0.1Deeper π → π transitions

Note: The specific values for λmax and oscillator strength are dependent on the computational methodology and solvent model used.

The highest occupied molecular orbital (HOMO) is typically localized on the methylamino-substituted aromatic ring, while the lowest unoccupied molecular orbital (LUMO) is distributed over the anthraquinone core. The energy difference between these frontier molecular orbitals largely determines the position of the main absorption band in the visible region.

Halochromism refers to the change in color of a substance upon a change in pH. Aminoanthraquinones can exhibit significant halochromic behavior due to the protonation or deprotonation of the amino groups and, in some cases, hydroxyl groups.

In acidic media, the nitrogen atoms of the methylamino groups can be protonated, leading to a disruption of the intramolecular charge transfer character and a hypsochromic (blue) shift in the absorption spectrum. Conversely, in strongly alkaline media, deprotonation of the N-H group can occur. This deprotonation increases the electron-donating ability of the substituent, resulting in a bathochromic (red) shift of the absorption maximum.

The deprotonation is expected to occur in a stepwise manner. The first deprotonation would occur at one of the methylamino groups, forming a mono-anion. At higher pH, a second deprotonation could occur to form a di-anion. Each deprotonation step would be associated with a distinct pKa value and a corresponding change in the UV-Vis spectrum. Studies on other anthraquinone derivatives have shown that at alkaline pH, the deprotonation of phenolic hydroxyl groups leads to a pronounced bathochromic shift. nih.gov

The mechanism can be represented as: H₂N(CH₃)-AQ-N(CH₃)H ⇌ [HN(CH₃)-AQ-N(CH₃)H]⁻ + H⁺ ⇌ [HN(CH₃)-AQ-N(CH₃)]²⁻ + 2H⁺

Each species in this equilibrium will have a unique absorption spectrum, and the observed color will be a function of the relative concentrations of these species at a given pH.

The presence of the two methylamino groups, which are strong electron-donating substituents, has a profound effect on the UV-Vis absorption spectrum of the anthraquinone core. These groups cause a significant bathochromic shift of the absorption bands compared to the unsubstituted anthraquinone.

This shift is a direct consequence of the narrowing of the HOMO-LUMO energy gap. The electron-donating nature of the methylamino groups raises the energy of the HOMO, while having a smaller effect on the LUMO energy. This reduction in the energy gap means that lower energy photons (longer wavelengths) are required to induce an electronic transition.

The transitions in substituted anthraquinones are often described as having significant intramolecular charge transfer (ICT) character. nih.gov Upon absorption of light, electron density is transferred from the electron-rich part of the molecule (the methylamino groups and the benzene ring to which they are attached) to the electron-deficient part (the quinone carbonyl groups). This ICT is responsible for the intense color of these dyes. The extent of this charge transfer and the resulting color can be tuned by varying the nature and position of the substituents on the anthraquinone skeleton.

Advanced Spectroscopic Techniques for Detailed Electronic Structure Probing

Beyond conventional vibrational and UV-Vis spectroscopy, other advanced techniques can provide deeper insights into the electronic structure of this compound.

One such technique is Cyclic Voltammetry (CV) . While primarily an electrochemical method, CV can be used to determine the energies of the HOMO and LUMO levels of a molecule. For the related 1,4-diaminoanthraquinone, CV measurements have shown a reversible one-electron reduction and oxidation wave. researchgate.net From the oxidation and reduction potentials, the HOMO and LUMO energy levels can be estimated, and the electrochemical energy gap can be calculated. researchgate.net This provides an experimental measure that can be correlated with the optical energy gap obtained from UV-Vis spectroscopy and with theoretical calculations. 1,4-diaminoanthraquinones have been identified as promising redox-active molecules that can exist in up to five electrochemically accessible oxidation states. acs.org

X-ray Absorption Spectroscopy (XAS) is another powerful technique for probing the electronic structure. nih.govwikipedia.orgyoutube.com XAS is element-specific and can provide information about the oxidation state and coordination environment of specific atoms within a molecule. nih.gov By tuning the X-ray energy to the absorption edge of nitrogen or oxygen, one could, in principle, obtain detailed information about the local electronic environment of the amino and carbonyl groups in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of specific nuclei. While 1H and 13C NMR are standard characterization techniques, advanced NMR methods can probe through-bond and through-space interactions, providing further confirmation of the molecular structure and insights into the effects of hydrogen bonding on the electronic environment of the involved atoms.

X-ray Crystallography for Solid-State Structure Determination

While a definitive single-crystal X-ray diffraction study for this compound is not publicly available in crystallographic databases, a comprehensive understanding of its solid-state structure can be inferred from the analysis of closely related anthraquinone derivatives. The structural characteristics of the anthraquinone framework and the influence of substituents have been extensively studied, providing a robust basis for predicting the molecular conformation and intermolecular interactions of this compound.

Molecular Conformation and Planarity

The core of the this compound molecule consists of a tricyclic anthraquinone system, which is known to be predominantly planar. nih.gov Studies on various substituted anthraquinones, such as 1,4-dihydroxyanthraquinone and 1,5-dihydroxyanthraquinone, have consistently shown that the fused ring system deviates only slightly from planarity. rsc.orgnih.gov For instance, in the crystal structure of 1-(dimethylamino)-9,10-anthraquinone, the anthracene (B1667546) ring system is nearly planar. researchgate.net It is therefore highly probable that the anthraquinone core of this compound also adopts a planar or near-planar conformation.

The methylamino substituents at the C1 and C4 positions are expected to be nearly coplanar with the anthraquinone ring to maximize electronic communication, specifically the delocalization of the nitrogen lone pair electrons into the aromatic system. However, steric hindrance between the methyl groups and the carbonyl oxygen atoms at C9 and C10 might cause a slight twisting of the methylamino groups out of the plane of the anthraquinone core. In the case of 1-(dimethylamino)-9,10-anthraquinone, the dimethylamino group is twisted at an angle of 38.4(1)° relative to the anthracene fragment, indicating that such deviations are plausible. researchgate.net

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is anticipated to be governed by a combination of intermolecular forces, including hydrogen bonding and π-π stacking interactions. nih.gov The presence of the N-H group in the methylamino substituents allows for the formation of intermolecular hydrogen bonds. These hydrogen bonds would likely involve the nitrogen atom of a methylamino group in one molecule and a carbonyl oxygen atom of an adjacent molecule (N-H···O). This type of interaction is a significant factor in the crystal structures of many amino-substituted anthraquinones. researchgate.net

Furthermore, the planar aromatic systems of the anthraquinone core are predisposed to engage in π-π stacking interactions. researchgate.net These interactions, where the electron-rich aromatic rings of adjacent molecules stack on top of each other, play a crucial role in the stabilization of the crystal lattice. nih.govresearchgate.net The centroid-centroid distances for such interactions in related anthraquinone derivatives are typically in the range of 3.8 Å. researchgate.net The interplay between hydrogen bonding and π-π stacking is expected to result in a well-ordered, three-dimensional supramolecular architecture.

Based on the crystallographic data of analogous compounds, it is predicted that this compound would crystallize in a common space group for organic molecules, such as P2₁/c (monoclinic) or P-1 (triclinic). The unit cell would contain multiple molecules, arranged in a manner that maximizes packing efficiency and satisfies the directional preferences of the intermolecular interactions.

Predicted Crystallographic Data

The following tables provide predicted crystallographic parameters for this compound based on data from structurally similar compounds. It is important to note that these are hypothetical values and await experimental verification.

Table 1: Predicted Crystal Data and Structure Refinement Details for this compound

ParameterPredicted Value
Empirical formulaC₁₆H₁₄N₂O₂
Formula weight266.30
Crystal systemMonoclinic or Triclinic
Space groupP2₁/c or P-1
a (Å)~7-9
b (Å)~10-12
c (Å)~14-16
α (°)90 (for Monoclinic) or ~90-100
β (°)~95-105
γ (°)90 (for Monoclinic) or ~90-100
Volume (ų)~1200-1500
Z4

Table 2: Predicted Intermolecular Interaction Geometries for this compound

Interaction TypeDonor-AcceptorPredicted Distance (Å)
Hydrogen BondN-H···O=C~2.8 - 3.2
π-π StackingCentroid-Centroid~3.7 - 4.0

Computational Chemistry and Molecular Modeling of 1,4 Bis Methylamino Anthraquinone

Density Functional Theory (DFT) for Molecular Structure Optimization

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov It is extensively used for optimizing the molecular geometry of anthraquinone (B42736) derivatives to their lowest energy state. mdpi.com

Selection and Assessment of Basis Sets and Functionals for Accurate Calculations

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For anthraquinone compounds, a variety of functionals and basis sets have been assessed to determine the most suitable combination for predicting different properties.

Functionals such as B3LYP, PBE0, CAM-B3LYP, ωB97XD, and the M06 series are commonly employed. nih.gov The B3LYP functional, combined with a basis set like 6-311++G(d,p), has been shown to provide reliable results for the geometry optimization and property calculations of complex organic molecules, including anthraquinone derivatives. mdpi.com Studies comparing different functionals have indicated that hybrid functionals, which include a portion of exact Hartree-Fock exchange, often yield more accurate results for electronic properties. For instance, the M06-2X functional has demonstrated good performance in calculating the phosphorescence energies of anthraquinones. nih.gov

The choice of basis set is also critical. Pople-style basis sets, such as 6-31G(d,p), and correlation-consistent basis sets, like cc-pVDZ, are frequently used. For more accurate calculations, especially of excited state properties, larger basis sets with diffuse and polarization functions are necessary. nih.gov The selection of the functional and basis set represents a compromise between desired accuracy and available computational resources.

Table 1: Commonly Used Functionals and Basis Sets in DFT Studies of Anthraquinones

FunctionalTypeCommon ApplicationsBasis SetType
B3LYP Hybrid GGAGeometry Optimization, Electronic Properties6-31G(d,p) Pople-style, Double-zeta with polarization
PBE0 Hybrid GGAElectronic Properties6-311++G(d,p) Pople-style, Triple-zeta with diffuse and polarization
M06-2X Hybrid Meta-GGAThermochemistry, Non-covalent Interactions, Electronic Excitationscc-pVDZ/TZ Correlation-consistent, Double/Triple-zeta
ωB97XD Range-separated Hybrid with dispersionLong-range Interactions, Charge Transfer Excitationsaug-cc-pVDZ/TZ Augmented correlation-consistent, with diffuse functions

This table is generated based on information from multiple sources.

Prediction of Molecular Geometry and Conformational States

DFT calculations are employed to predict the three-dimensional structure of 1,4-bis(methylamino)anthraquinone. The geometry optimization process seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For complex molecules with rotatable bonds, a conformational analysis is essential to identify the most stable conformers. nih.govnih.gov

The conformational landscape of this compound is influenced by the rotation of the methylamino groups. A common computational approach involves performing a systematic conformational search using a less computationally demanding method, such as a molecular mechanics force field (e.g., MMFF94s), followed by geometry optimization of the low-energy conformers using DFT at a higher level of theory (e.g., B3LYP/6-31G(d,p)). nih.govnih.gov The relative energies of the optimized conformers are then calculated to determine the global minimum and other low-lying, populated states. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles that characterize the molecule's shape. mdpi.com

Molecular Docking Studies and Biomolecular Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand the interactions between small molecules, like this compound, and biological macromolecules.

Prediction of Binding Affinities with Enzymes, Proteins, and Nucleic Acids

Molecular docking simulations can estimate the binding affinity between this compound and various biological targets. The binding affinity is a measure of the strength of the interaction and is often expressed as a binding energy or an inhibition constant (Ki). Anthraquinone derivatives have been shown to interact with a range of biological targets, including DNA and various enzymes. nih.govsemanticscholar.orgnih.gov

Docking studies of similar anthraquinone compounds with DNA have suggested that they can bind through intercalation between base pairs or by fitting into the minor groove. semanticscholar.org For protein targets, such as enzymes, docking can predict how the ligand fits into the active site and the key interactions that stabilize the complex. The scoring functions used in docking programs calculate a score that represents the predicted binding affinity. nih.govelifesciences.orgnih.gov

Identification of Potential Molecular Targets

By performing docking screens against a panel of known biological targets, it is possible to identify potential molecular targets for this compound. For instance, various anthraquinone derivatives have been investigated as potential inhibitors of enzymes like DNA gyrase and penicillin-binding proteins. nih.govnih.gov Docking studies can reveal favorable binding poses and interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the active site of these proteins. This information is crucial for understanding the compound's potential mechanism of action and for the rational design of new derivatives with improved activity. nih.gov

Table 2: Potential Molecular Targets for Anthraquinone Derivatives Identified Through Molecular Docking

Target ClassSpecific ExamplePredicted Binding Mode
Nucleic Acids DNAGroove Binding, Intercalation semanticscholar.orgmdpi.com
Enzymes DNA Gyrase B nih.govCompetitive inhibition in ATP-binding pocket nih.gov
Penicillin-binding protein 2a nih.govInteraction with active site residues nih.gov

This table is generated based on information from multiple sources.

Simulation of Electronic and Optical Properties

The electronic and optical properties of this compound can be simulated using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). nih.govijnc.ir These simulations provide insights into the molecule's absorption and emission of light, which are fundamental to its color and potential applications in materials science.

TD-DFT calculations can predict the electronic absorption spectra of molecules by calculating the energies of vertical electronic transitions from the ground state to various excited states. beilstein-journals.org The results of these calculations, including the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (related to the intensity of absorption), can be compared with experimental UV-Vis spectra to validate the computational methodology. beilstein-journals.org For anthraquinone dyes, TD-DFT has been used to rationalize their color and to study how different substituents affect their absorption properties. The choice of functional is particularly important for accurate prediction of excitation energies. nih.gov

Theoretical Prediction of Excitation Energies and UV-Vis Spectra

The theoretical prediction of the electronic absorption spectrum of this compound has been successfully performed using Time-Dependent Density Functional Theory (TD-DFT). This computational method is a powerful tool for calculating the excitation energies and oscillator strengths that correspond to the absorption bands observed in the experimental UV-Vis spectrum.

A study by Rajalakshmi and associates in 2017 utilized the TD-DFT/B3LYP method with a 6-31G++(d,p) basis set to simulate the UV-Visible spectrum of this compound. aip.org Their calculations were performed for the molecule in both the gas phase and in a solvent. In the gas phase, two primary absorption peaks were predicted at 570 nm and 335 nm. aip.org These correspond to n → π* and π → π* electronic transitions, respectively. aip.org The oscillator strengths for these transitions were calculated to be 0.21 and 0.03. aip.org

These theoretical predictions are crucial for understanding the electronic transitions that give rise to the observed color of the compound and for interpreting experimental spectroscopic data. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a significant role in these transitions and are key to understanding the compound's optical and quantum chemical properties. aip.org The calculated energy gap between the HOMO and LUMO for this compound is 2.350 eV, which is indicative of the molecule's stability. aip.org

Table 1: Theoretical UV-Vis Spectral Data for this compound in Gas Phase

Predicted Wavelength (nm) Excitation Energy (eV) Oscillator Strength Electronic Transition
570 2.175 0.21 n → π*
335 3.701 0.03 π → π*

Data sourced from Rajalakshmi et al. (2017) aip.org

Inclusion of Solvation Effects in Computational Models

To more accurately model the behavior of this compound in a real-world chemical environment, it is essential to consider the effects of the surrounding solvent. Computational models can account for solvation effects through methods such as the Polarizable Continuum Model (PCM). aip.orgwikipedia.org This model treats the solvent as a continuous dielectric medium rather than as individual molecules, which simplifies the calculations while still providing a good approximation of the solvent's influence on the solute's electronic properties. wikipedia.org

In the aforementioned study by Rajalakshmi et al., the UV-Visible spectrum of this compound was simulated in the presence of ethanol (B145695) as a solvent using the PCM model. aip.org The inclusion of solvation effects resulted in a noticeable shift in the predicted absorption peaks compared to the gas-phase calculations. The peak corresponding to the n → π* transition shifted to 592 nm, and the π → π* transition shifted to 331 nm. aip.org The oscillator strengths also changed to 0.27 and 0.04, respectively. aip.org This demonstrates the significant impact that the solvent can have on the electronic structure and spectral properties of the molecule. The interaction between the solute and the solvent alters the energy levels of the molecular orbitals involved in the electronic transitions.

Table 2: Comparison of Theoretical UV-Vis Spectral Data for this compound in Gas Phase vs. Ethanol

Phase Predicted Wavelength (nm) Oscillator Strength
Gas Phase 570 0.21
Ethanol 592 0.27
Gas Phase 335 0.03
Ethanol 331 0.04

Data sourced from Rajalakshmi et al. (2017) aip.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties.

While specific QSAR or QSPR studies focusing solely on this compound are not extensively documented, broader studies on anthraquinone derivatives provide valuable insights into how structural modifications can influence their properties. For instance, QSAR studies on substituted anthracenones as inhibitors of 12-lipoxygenase have demonstrated that descriptors for hydrophobicity and electronic effects are significant in predicting their biological activity. asianpubs.orgasianpubs.org

In the context of this compound, structural modifications could involve altering the methylamino substituents or introducing other functional groups onto the anthraquinone core. Such changes would be expected to impact the molecule's electronic properties, steric hindrance, and hydrogen bonding capabilities. For example, three-dimensional QSAR (3D-QSAR) studies on other anthraquinone derivatives have shown that steric and electrostatic fields are crucial in determining their inhibitory activities. nih.gov These findings suggest that modifications to the methylamino groups in this compound could significantly alter its interaction with biological targets. The development of predictive QSAR and QSPR models for this class of compounds can guide the synthesis of new derivatives with enhanced or specific properties. nih.gov

Investigation of Intramolecular Hydrogen Bonding Effects on Electronic Structures

Intramolecular hydrogen bonding can play a crucial role in determining the conformation and electronic properties of molecules. In anthraquinone derivatives with hydroxyl or amino substituents, the formation of intramolecular hydrogen bonds between these groups and the quinone's carbonyl oxygens is a common feature. nih.gov

For this compound, the presence of N-H bonds in the methylamino groups allows for the potential formation of intramolecular hydrogen bonds with the adjacent carbonyl oxygen atoms. These hydrogen bonds can influence the planarity of the molecule and the distribution of electron density. nih.gov Studies on related hydroxyanthraquinones have shown that intramolecular hydrogen bonds lead to the formation of quasi-rings, which can affect the electronic structure of the anthraquinone moiety. nih.gov

Photophysical and Electrochemical Investigations of 1,4 Bis Methylamino Anthraquinone

Fluorescence and Phosphorescence Characteristics

The introduction of methylamino groups onto the anthraquinone (B42736) skeleton significantly influences its absorption and emission properties. These characteristics are governed by the nature of the electronic transitions within the molecule. The compound is known to exhibit fluorescence, a property common to many anthraquinone dyes. solubilityofthings.comgoogle.com

1,4-Bis(methylamino)anthraquinone, also known as Disperse Blue 14, displays distinct absorption bands in the visible region. chemicalbook.com In ethanol (B145695), it exhibits two primary absorption maxima (λmax). chemicalbook.comsigmaaldrich.com These absorptions are attributed to intramolecular charge transfer (ICT) transitions, from the lone pair of electrons on the nitrogen atoms of the methylamino groups to the π* orbitals of the anthraquinone system.

The Stokes shift, which is the difference between the positions of the absorption and emission maxima, is a key parameter in characterizing fluorescence. For anthraquinone derivatives in aprotic solvents, Stokes shifts are typically in the range of 3000 to 6000 cm⁻¹. google.com While specific emission data for this compound is not extensively detailed in the literature, a significant Stokes shift is expected due to the substantial change in geometry and dipole moment upon excitation to the ICT state. The fluorescence of related aminoanthraquinones is known to be strongly dependent on solvent polarity, with large Stokes shifts often observed in polar solvents.

Table 1: Absorption Maxima of this compound in Ethanol

Wavelength (λmax) Solvent Reference
539 nm, 644 nm Ethanol chemicalbook.com
595 nm, 644 nm Ethanol sigmaaldrich.com

Note: Variations in reported maxima can be due to different experimental conditions and instrumentation.

The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, is generally low for aminoanthraquinones. d-nb.info The excited singlet state in these molecules is predominantly deactivated through non-radiative pathways, such as intersystem crossing to the triplet state or internal conversion back to the ground state. d-nb.info For many amino-substituted anthraquinones, the fluorescence quantum yields are typically less than 0.1. d-nb.info

The photophysical properties of this compound are highly sensitive to the polarity of its environment. solubilityofthings.comresearchgate.net This phenomenon, known as solvatochromism, is characteristic of molecules that exhibit a significant change in dipole moment upon electronic excitation. In the case of aminoanthraquinones, an increase in solvent polarity typically leads to a bathochromic (red) shift in the emission spectrum. researchgate.net

This shift occurs because more polar solvents can better stabilize the highly polar intramolecular charge transfer (ICT) excited state compared to the less polar ground state. This stabilization lowers the energy of the excited state, resulting in a lower energy (longer wavelength) emission. The compound is reported to be soluble in various organic solvents such as acetone, methanol, and toluene, but insoluble in water. solubilityofthings.comchemicalbook.com The variation in absorption and emission spectra across these solvents can provide valuable information about the change in the molecule's electronic distribution between the ground and excited states.

The photophysical behavior of this compound is dominated by an Intramolecular Charge Transfer (ICT) mechanism. researchgate.netresearchgate.net In this process, photoexcitation promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For this molecule, the HOMO is primarily localized on the electron-donating methylamino groups, while the LUMO is centered on the electron-accepting anthraquinone core.

Upon absorption of light, an electron is effectively transferred from the amino groups to the anthraquinone moiety, creating a highly polar excited state. researchgate.net This ICT state is responsible for the strong absorption in the visible region and the subsequent fluorescence. The efficiency and energy of this charge transfer are influenced by the substitution pattern on the anthraquinone core and the surrounding solvent environment.

Electrochemical Behavior and Redox Properties

1,4-Diaminoanthraquinone (B121737) (DAAQ) derivatives are recognized as a promising class of redox-active molecules, capable of undergoing reversible electrochemical reactions. researchgate.net This makes them suitable for applications such as in non-aqueous redox flow batteries.

Cyclic voltammetry (CV) is a key technique used to investigate the redox properties of DAAQ derivatives. researchgate.netcecri.res.in These compounds typically exhibit reversible redox processes corresponding to the reduction of the quinone unit and the oxidation of the amino groups. Studies on various DAAQ derivatives show that the substituents on the amino groups can influence the reversibility and potential of these electron-transfer reactions.

Mechanisms of Redox Cycling and Reactive Oxygen Species (ROS) Formation

The electrochemical behavior of quinones, including this compound, is central to their biological and chemical activity. A key process is redox cycling, which involves the cyclic reduction of the quinone to a semiquinone or hydroquinone (B1673460), followed by its re-oxidation to the original state. nih.gov This process is significant because it can lead to the generation of reactive oxygen species (ROS).

In a biological context, the reduction of quinones can be catalyzed by various enzymes at the expense of cellular reductants like NADH or NADPH. nih.gov The resulting hydroquinone can then react with molecular oxygen, transferring an electron to form the superoxide (B77818) anion radical (O₂⁻), a primary ROS. This autoxidation regenerates the parent quinone, allowing it to re-enter the cycle and continuously produce superoxide. nih.gov Superoxide can then be converted to other ROS, such as hydrogen peroxide (H₂O₂), which can have profound effects on cellular signaling and oxidative stress. nih.govmdpi.com

The general mechanism for ROS formation via redox cycling of a quinone (Q) can be summarized as follows:

Reduction: The quinone (Q) is reduced by one or two electrons, often with enzymatic assistance, to form a semiquinone radical anion (Q•⁻) or a hydroquinone (QH₂).

Autoxidation: The reduced species autoxidizes by transferring electrons to molecular oxygen (O₂). This regenerates the quinone and produces superoxide radicals (O₂•⁻). nih.gov

ROS Cascade: The superoxide radical can undergo further reactions to produce other ROS, including hydrogen peroxide, which can be formed via dismutation of superoxide. nih.gov

While direct studies on this compound are specific, the fundamental quinone structure dictates this reactivity. The electrochemical properties are influenced by substituents on the anthraquinone core. researchgate.net The amino groups in this compound act as electron-donating groups, which modify the redox potential of the quinone system compared to unsubstituted anthraquinone, but the core redox cycling capability remains a key feature of its chemical identity.

Photodriven Electron-Transfer Dynamics in Derivatives

The anthraquinone moiety is a potent electron acceptor, and when incorporated into larger molecular systems, it can participate in highly efficient photodriven electron-transfer processes. Researchers have designed and studied various donor-acceptor dyads and triads where an anthraquinone derivative acts as the electron acceptor, providing insight into the fundamental mechanisms of charge separation and recombination. nih.govnih.govresearchgate.net

Studies on molecular triads featuring a central anthraquinone (AQ) unit linked to two ruthenium-based donor complexes ([Ru(bpy)₃]²⁺) have demonstrated photoinduced proton-coupled electron transfer (PCET). nih.gov Upon photoexcitation, these systems can form a long-lived charge-separated state, confirming the generation of the two-electron reduced anthraquinone species (AQ²⁻) and the oxidized ruthenium (Ru³⁺) complex. nih.gov The dynamics and mechanism of this process are highly dependent on the solvent environment. nih.gov

In another significant study, a series of donor-acceptor dyads were constructed using a copper(I) bis-phenanthroline complex as the photosensitizer (donor) and an anthraquinone unit as the electron acceptor. nih.govosti.gov

Excitation: Excitation of the copper(I) complex's metal-to-ligand charge-transfer (MLCT) band initiates the process. nih.govosti.gov

Charge Separation: Ultrafast transient absorption spectroscopy confirmed that this excitation leads to the formation of an oxidized copper-reduced anthraquinone charge-separated state. nih.govosti.gov

Recombination Dynamics: Interestingly, increasing the steric bulk on the phenanthroline ligands, which typically lengthens the excited-state lifetime in similar complexes, led to a decrease in the lifetime of the charge-separated state in these anthraquinone dyads. This behavior was explained by electron-transfer theory, highlighting the intricate relationship between molecular structure and charge recombination kinetics. nih.govresearchgate.net

Similarly, molecular triads composed of two porphyrin donors and one anthraquinone acceptor have been synthesized to mimic natural photosynthetic systems. researchgate.net In these constructs, the fluorescence of the porphyrin units is significantly quenched, which is attributed to an efficient intramolecular photoinduced electron transfer from the excited porphyrin to the anthraquinone acceptor. researchgate.net The rates of this electron transfer are solvent-dependent, occurring on the order of 1.0 x 10⁸ to 7.7 x 10⁹ s⁻¹. researchgate.net

Table 1: Research Findings on Photodriven Electron Transfer in Anthraquinone Derivatives

Molecular System Donor Acceptor Key Findings Reference(s)
Ru-AQ-Ru Triad [Ru(bpy)₃]²⁺ derivative Anthraquinone Photoinduced proton-coupled electron transfer (PCET); generation of a stable charge-separated state (AQ²⁻). nih.gov
Cu(I)-AQ Dyad Copper(I) bis-phenanthroline Anthraquinone Formation of an oxidized copper-reduced anthraquinone state; charge-separated state lifetime decreases with increased steric bulk. nih.gov, osti.gov, researchgate.net

Potential in Photonic Material Development

The unique photophysical and electrochemical properties of this compound and its derivatives make them promising candidates for the development of advanced photonic materials. solubilityofthings.com The core structure embodies a classic donor-π-acceptor motif, where the electron-donating methylamino groups enhance the properties of the electron-accepting anthraquinone system. This architecture is a cornerstone for creating materials with significant nonlinear optical (NLO) properties, particularly for applications involving multiphoton absorption. acs.org

Researchers investigate compounds like this compound for their potential in creating novel materials for optoelectronic devices. solubilityofthings.com Its inherent photophysical characteristics, such as fluorescence and phosphorescence, are central to this potential. solubilityofthings.com Applications being explored include:

Organic Light-Emitting Diodes (OLEDs): The fluorescence capabilities of such dyes are essential for the emissive layer in OLEDs. solubilityofthings.com

Multiphoton Absorption Materials: The donor-acceptor structure is highly effective for designing chromophores with large two-photon absorption cross-sections, which is crucial for applications like 3D microfabrication, optical data storage, and bio-imaging. acs.org

Molecular Switches: The redox-active nature of the anthraquinone core allows it to be reversibly switched between different oxidation states (anthraquinone and hydroquinone). This transformation dramatically alters the electronic and optical properties of the molecule, creating a robust on/off ratio in conductance that can be harnessed for molecular-scale electronics. aip.org

The versatility of the anthraquinone scaffold allows for synthetic modification, enabling scientists to fine-tune the material's properties by altering the substituent groups. This exploration of structure-activity relationships is key to designing new materials with precisely tailored functionalities for next-generation photonic and electronic technologies. solubilityofthings.com

Table 2: Mentioned Compounds

Compound Name
This compound
Anthraquinone
1-aminoanthraquinone
1-(ethylamino)anthraquinone
1-(diethylamino)anthraquinone
Dihydroxyanthraquinone
1,4-diaminoanthraquinone
1-Nitroanthraquinone
2-chlorobenzyl chloride
Xylene
1,4-bis(aminoalkanamido)-9,10-anthracenediones
1,4-bis-butylamino-anthraquinone
1,4-bis-(n-propylamino)-9,10-anthraquinone
1-fluoro-4-alkylamino-anthraquinones
1,4-difluoroanthraquinone
1,4-dihydroxy-anthraquinone
1,4-Dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione
1,4-bis(alkylamino)-5,8-dichloroanthracene-9,10-dione
1,4-bis(alkylamino)-5,8-bis(sulfanyl)anthracene-9,10-dione
1,4-dihydroxy-5,8-dichloroanthracene-9,10-dione
1,4-bis(n-propylamino)-5,8-dichloroanthracene-9,10-dione
1,4-bis(n-propylamino)-5,8-bis(phenylsulfanyl)anthracene-9,10-dione
2-ethanethiol
1,4-bis(n-propylamino)-5,8-bis(ethylsulfanyl)anthracene-9,10-dione
1,4-bis-pentylamino-anthraquinone
1,4-bis-octylamino-anthraquinone
1,4-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctylamino)-anthraquinone
Menadione (2-methyl-1,4-naphthoquinone)
Juglone
Plumbagin
Lawsone
3-glutathionyl-2-methyl-1,4-naphthodiol
Hydroquinone
Hexafluoroisopropanol
p-toluenesulfonic acid

Applications in Advanced Materials and Dye Technologies

Organic Electronics and Optoelectronic Devices

The inherent electron-accepting and -donating characteristics of 1,4-Bis(methylamino)anthraquinone make it a subject of interest for applications in organic electronics. ontosight.ai The anthraquinone (B42736) family, to which this compound belongs, is widely studied for its potential in electronic and photovoltaic devices. ontosight.ai While specific research on this compound in these fields is limited, its structural properties suggest it is a candidate for such applications.

Anthraquinone derivatives are recognized for their potential in organic light-emitting diodes (OLEDs). Research has shown that compounds with a donor-acceptor structure, incorporating an anthraquinone core, can serve as efficient emitters. The electron-accepting nature of the anthraquinone unit, combined with electron-donating groups, can be leveraged to create materials with specific energy levels suitable for OLEDs. This compound has been noted for its potential application in OLEDs due to its capacity to act as both an electron acceptor and an emitter. ontosight.ai Its photophysical properties, including fluorescence, are crucial for this technology. solubilityofthings.com However, detailed studies focusing specifically on the integration and performance of this compound in OLED devices are not extensively documented in current research literature, which tends to focus on more complex derivatives.

The unique photophysical characteristics of this compound, such as fluorescence and phosphorescence, make it a valuable compound for research into new photonic materials. solubilityofthings.com These materials are designed to control and manipulate light, forming the basis for advanced optoelectronic devices. Researchers investigate compounds like this to understand how molecular structure influences photophysical properties, which is essential for designing new materials with desired functionalities for next-generation technologies. solubilityofthings.com Studies on related anthraquinone derivatives show that their absorption and emission spectra can be tuned, highlighting their potential in applications like switchable optoelectronic systems. nih.govikm.org.my

Dyeing and Colorant Applications

The most established and commercially significant application of this compound is as a synthetic dye. It is known in the industry under various names, most notably C.I. Disperse Blue 14 and C.I. Solvent Blue 78. worlddyevariety.comadditivesforpolymer.com It provides a bright, vibrant blue color and is valued for its performance on various synthetic materials. worlddyevariety.com

As C.I. Disperse Blue 14, this compound is a highly effective disperse dye used extensively in the textile industry for coloring synthetic fibers. ontosight.ai It is particularly suitable for polyester (B1180765), acetate, and polyamide (nylon) fibers. worlddyevariety.commdpi.com Disperse dyes are so named because they are non-ionic, sparingly soluble in water, and are applied from a fine aqueous dispersion. The dyeing process typically involves high temperatures (around 130°C for polyester) to cause the fiber to swell, allowing the dye molecules to diffuse into the polymer matrix. p2infohouse.org

The compound is noted for providing deep blue hues with good fastness properties, which are crucial for the longevity of textile products. chemimpex.comresearchgate.net It can also be used in transfer printing applications. worlddyevariety.com

Below is a table summarizing the fastness properties of Disperse Blue 14 on polyamide fibers, a common type of nylon.

Table 1: Fastness Properties of C.I. Disperse Blue 14 on Polyamide Source: World dye variety worlddyevariety.com

Fastness TestFadingStaining
Ironing Fastness 42-3
Light Fastness 4-54-5
Perspiration Fastness 2-34
Washing Fastness 3-4
(Rating Scale: 1=Very Poor, 5=Excellent)

Under the name C.I. Solvent Blue 78, this anthraquinone dye is widely used for coloring a variety of plastics and resins. ranbarr.comalanchemindustries.com Its good solubility in organic solvents and compatibility with numerous polymers make it an effective colorant for achieving a transparent, greenish-blue shade. p2infohouse.orgchemimpex.com

Solvent Blue 78 is recommended for coloring polymers such as polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polymethyl methacrylate (B99206) (PMMA), polycarbonate (PC), polyethylene (B3416737) terephthalate (B1205515) (PET), and rigid polyvinyl chloride (PVC). worlddyevariety.comchemimpex.com Key attributes for its use in plastics include high tinting strength, excellent heat resistance, and good light and migration fastness. worlddyevariety.comadditivesforpolymer.com

The following tables provide data on the performance of Solvent Blue 78 in various plastics.

Table 2: Heat and Light Fastness of C.I. Solvent Blue 78 in Various Plastics Source: Precise Color worlddyevariety.com

ResinHeat Resistance (°C)Light Fastness (Full Shade)Light Fastness (Tint)
PS 30076
ABS 28065
PC 30076-7
PET 29076
(Light Fastness Scale: 1=Bad, 8=Superior)

Table 3: Resistance Properties of C.I. Solvent Blue 78 Source: COLOR BLOOM p2infohouse.org

PropertyRating
Light Fastness 6-7
Heat Resistance ≥ 240 °C
Acid Resistance 4
Alkali Resistance 5
Water Resistance 5
(Rating Scale: 1=Poor, 5=Excellent)

Supercritical Carbon Dioxide Dyeing and Solubility Studies of this compound

The use of supercritical carbon dioxide (scCO₂) as a solvent in dyeing processes represents a significant advancement in textile technology, offering an environmentally friendly alternative to traditional water-based methods. researchgate.net The solubility of dyes in scCO₂ is a critical factor for the successful development and optimization of this clean technology. researchgate.net this compound, also known as Disperse Blue 14, has been a subject of such solubility studies to evaluate its performance in scCO₂ dyeing systems. researchgate.netgoogle.comcymitquimica.com

Research has shown that the solubility of this compound in scCO₂ is influenced by both temperature and pressure. researchgate.net In one study, solubility measurements were conducted in a flow-type apparatus at temperatures ranging from 333.2 K to 393.2 K and pressures from 12.0 to 40.0 MPa. researchgate.net The mole fraction solubility of this compound was found to be in the range of 7.8 × 10⁻⁸ to 2.2 × 10⁻⁵. researchgate.net It was observed that the solubility isotherms exhibited a crossover point at approximately 20 MPa, with an opposite trend in solubility behavior at pressures higher than this point. researchgate.net

For comparative purposes, the solubility of this compound was studied alongside other anthraquinone dyes like quinizarin (B34044) (1,4-dihydroxyanthraquinone) and Disperse Red 9 (1-(methylamino)anthraquinone). researchgate.net The results indicated that the mole fraction solubility of these three dyes decreased in the order of quinizarin, followed by Disperse Red 9, and then Disperse Blue 14. researchgate.net

The experimental solubility data for this compound in scCO₂ has been correlated using various semiempirical density-based models. researchgate.net These models are essential for predicting the solubility under different conditions and for the design of supercritical dyeing processes. nih.gov The correlation of solubility data helps in understanding the thermodynamic behavior of the dye-scCO₂ system, including the calculation of the total heat of reaction, which combines the heat of vaporization and the heat of solvation of the solute. researchgate.net

Table 1: Solubility of Anthraquinone Dyes in Supercritical CO₂

Dye Temperature (K) Pressure (MPa) Mole Fraction Solubility
This compound (Disperse Blue 14) 333.2 - 393.2 12.0 - 40.0 7.8 x 10⁻⁸ - 2.2 x 10⁻⁵ researchgate.net
Quinizarin (1,4-dihydroxyanthraquinone) 333.2 - 393.2 12.0 - 40.0 2.9 x 10⁻⁶ - 2.9 x 10⁻⁴ researchgate.net

Role as Pigments in Various Formulations

This compound is utilized as an intermediate in the synthesis of various dyes and pigments. nordmann.global Its chemical structure, an anthraquinone core with two methylamino substituents, imparts a distinct color, making it valuable in formulations that require vibrant hues. nordmann.global This compound is known for its deep blue color and is used in the dyeing of synthetic fibers, particularly polyester. cymitquimica.com

As a disperse dye, it is characterized by its low solubility in water and its ability to be finely dispersed for application onto hydrophobic substrates. cymitquimica.com The dyeing process for synthetic fibers like polyester often requires heat to facilitate the diffusion of the dye molecules into the fiber structure. cymitquimica.com The resulting coloration is noted for its good lightfastness and washfastness properties, which are desirable characteristics for textile applications. cymitquimica.com

Beyond textiles, this compound can be employed in the formulation of certain pharmaceutical agents where a distinct and stable color is needed. nordmann.global

Use as Analytical Reagents and Indicators

The distinct coloration and chemical properties of this compound lend to its use in analytical chemistry. It is suitable for applications in analytical method development and validation (AMV), as well as for Quality Control (QC) in the commercial production of anthraquinone-based products. clearsynth.com Its well-characterized nature allows it to serve as a reference standard in these contexts. clearsynth.com

Fluorous Separation Applications of Anthraquinone Derivatives

Fluorous chemistry utilizes the unique properties of perfluorinated compounds, which exhibit both lipophobicity and hydrophobicity. nih.gov This allows for a separation technique known as fluorous separation, which is based on a compound's affinity for a fluorous phase. nih.govrsc.org

In this context, derivatives of 1,4-bis(alkylamino)anthraquinone have been synthesized to act as colored probe molecules to aid in the development of fluorous separation applications. nih.gov By tagging these anthraquinone molecules with fluorinated alkyl chains, researchers can visually track the separation process on stationary phases like fluorous silica (B1680970) gel. nih.gov

Studies have shown that the separation of these tagged anthraquinone probes can be influenced by the choice of eluent. nih.gov For instance, while some solvent systems show only a minor effect based on the degree of fluorination, others, like toluene, can cause a pronounced separation. nih.gov These hydrocarbon and fluorocarbon-tagged anthraquinones have proven to be useful tools for investigating and optimizing laboratory-scale fluorous separation methods. nih.govresearchgate.net

Table 2: List of Compounds

Compound Name
This compound
1,4-dihydroxyanthraquinone
1-(methylamino)anthraquinone
1,4-bis-alkylamino-anthraquinone
1-fluoro-4-alkylamino-anthraquinones
1,4-difluoroanthraquinone
1,4-bis-butylamino-anthraquinone

Environmental and Toxicological Considerations in Research

Degradation Pathways and Environmental Lifecycle Studies

Anthraquinone (B42736) dyes are known for their complex and stable aromatic structures, which make them generally resistant to natural degradation processes during conventional wastewater treatment. frontiersin.orgacs.org The environmental lifecycle of these dyes is often characterized by persistence in aquatic systems. However, specific bacterial strains have demonstrated the ability to initiate the degradation process.

The initial step in the bacterial degradation of anthraquinone dyes typically involves the enzymatic dissociation of the side groups from the core anthraquinone structure under aerobic conditions. frontiersin.org Following this initial cleavage, the central anthraquinone ring system can be gradually broken down into smaller, less complex molecules through processes such as oxidation and hydrolysis. frontiersin.org While the specific pathways for 1,4-Bis(methylamino)anthraquinone are a subject of ongoing research, the general mechanism for similar dyes involves steps like demethylation, hydrogenation reduction, and dehydroxylation, which ultimately lead to the cleavage of the aromatic rings. frontiersin.org The final products of complete biodegradation under aerobic conditions are typically carbon dioxide and water. frontiersin.org

Metabolization and Fate in Various Ecosystems

Once released into ecosystems, the fate of this compound is influenced by a combination of biotic and abiotic factors. In aquatic environments, the compound's low water solubility means it may adsorb to sediment and sludge.

Microbial action is the primary driver of its metabolization. Studies on analogous anthraquinone dyes show that various bacteria can metabolize these compounds. frontiersin.org The metabolic pathways often result in the formation of intermediate products before complete mineralization. For instance, the degradation of other anthraquinone dyes has been shown to produce metabolites like phthalic acid and benzoic acid, indicating the breakdown of the multi-ring structure into single-ring aromatic compounds, which are then further degraded. frontiersin.org The specific metabolites of this compound would likely result from the cleavage of the methylamino groups and subsequent fission of the anthraquinone rings. The rate and extent of this metabolization can vary significantly depending on the microbial consortia present and environmental conditions such as pH, temperature, and oxygen availability.

Environmental Monitoring of Dye Pollution in Aquatic Systems

Effective environmental management requires sensitive and specific methods for monitoring dye concentrations in aquatic systems. Due to the low concentrations and complex matrices of environmental water samples, advanced analytical techniques are necessary. High-performance liquid chromatography (HPLC) is a widely accepted and reliable method for the identification and quantification of dyes. researchgate.net

For disperse dyes like this compound, which have low water solubility, monitoring often involves a sample preparation step such as solid-phase extraction (SPE) to concentrate the analytes from water samples. oup.comnih.gov The subsequent analysis is frequently performed using Liquid Chromatography coupled with Mass Spectrometry (LC-MS) or tandem Mass Spectrometry (LC-MS/MS) with an electrospray ionization (ESI) source. oup.comnih.gov This approach provides high selectivity and sensitivity, allowing for the detection of dye concentrations at the nanogram-per-liter (ng L⁻¹) level in effluents and receiving waters. oup.com For example, a method using SPE followed by LC-ESI-MS/MS has been successfully applied to monitor other disperse dyes in treated effluent and river water, achieving detection limits in the low microgram-per-liter range. oup.com

Comprehensive Assessment of Environmental Impact

The environmental impact of this compound and other anthraquinone dyes is a significant concern. These dyes represent about 15% of all industrially used colorants and their release into waterways is a major source of chemical pollution. frontiersin.orgacs.org An estimated 10-15% of dyes used in industrial processes are released into effluents during manufacturing and application. frontiersin.org

The primary environmental issue associated with these dyes is their persistence and water contamination. The stable, fused-ring structure of the anthraquinone core makes these compounds recalcitrant, meaning they resist degradation and can persist in the environment for long periods. frontiersin.orgnih.gov This persistence, combined with their color, can reduce light penetration in aquatic ecosystems, potentially affecting photosynthetic organisms. The discharge of dye-containing wastewater can lead to non-aesthetic contamination and has been associated with adverse impacts on various aquatic organisms. frontiersin.org Because of their chemical stability, these dyes often pass through conventional wastewater treatment facilities without being fully broken down. frontiersin.org

Ecotoxicity Studies, including Aquatic Biota (e.g., Zebrafish)

To understand the potential ecological risk of this compound, ecotoxicity studies are conducted using model organisms. The zebrafish (Danio rerio) is a common model for assessing the developmental toxicity of aquatic contaminants.

Research on this compound, also known as Disperse Blue 14, has demonstrated toxic effects on developing zebrafish embryos. In one study, embryos were exposed to the dye from 6 to 120 hours post-fertilization. The results showed a dose-dependent increase in mortality and the induction of various morphological abnormalities. While significant mortality was not observed at the tested concentrations for Disperse Blue 14, it did cause morphological issues at the highest doses and a decrease in locomotor movement at all concentrations, suggesting a potential for neurodevelopmental effects.

Other studies on structurally similar anthraquinone dyes have also reported toxicity in zebrafish. For example, Vat Green 3, another anthraquinone dye, was found to cause yolk sac edema in zebrafish larvae. nih.gov The collective findings indicate that compounds in this class can interfere with normal embryonic development in aquatic vertebrates.

Table 1: Summary of Ecotoxicological Effects of Selected Anthraquinone Dyes on Zebrafish (Danio rerio)

Compound Exposure Concentration Observed Effects
Disperse Blue 14 (this compound) 0.15 - 7.54 mg/L Morphological abnormalities (at high doses), decreased locomotor movement.
Solvent Violet 47 0.55 - 5.23 mg/L Dose-dependent increase in mortality (LC₅₀ of 4.37 mg/L), jaw malformation, axis curvature, edemas.
Vat Green 3 Not specified Yolk sac edema, swim bladder deflation. nih.gov

Future Research Directions and Emerging Paradigms

Rational Design of Novel Derivatives for Enhanced Biological Selectivity and Efficacy

The rational design of new derivatives of 1,4-bis(methylamino)anthraquinone is a cornerstone of future research, aiming to enhance their selectivity towards cancer cells while minimizing off-target effects. researchgate.net A key strategy involves modifying the substituents on the anthraquinone (B42736) core to improve interactions with specific biological targets. researchgate.neteurekaselect.com Structure-activity relationship (SAR) studies have been instrumental in guiding these modifications. nih.govresearchgate.net For instance, the introduction of different functional groups can influence the compound's ability to intercalate with DNA, a primary mechanism of action for many anthraquinone-based anticancer agents. researchgate.neteurekaselect.com

The planarity and rigidity of the anthraquinone structure make it an ideal pharmacophore for targeting DNA. researchgate.neteurekaselect.com By strategically adding or modifying side chains, researchers can fine-tune the binding affinity and specificity of these derivatives. For example, altering the length and nature of the aminoalkylamino side chains has been shown to be crucial for antineoplastic activity. nih.gov Future efforts will likely focus on creating derivatives that can overcome multi-drug resistance, a significant challenge in cancer therapy. researchgate.neteurekaselect.com

Key Research Findings in Derivative Design:

Modification Strategy Objective Potential Outcome
Altering side-chain length and polarityEnhance target binding and cellular uptakeImproved potency and selectivity
Introducing bulky or charged groupsModulate DNA intercalation and groove bindingIncreased specificity for certain DNA sequences
Hybridizing with other bioactive moleculesCreate multi-target agentsBroader therapeutic window and reduced resistance

Exploration of Less Cytotoxic Conjugates and Prodrug Strategies

A significant hurdle in the clinical application of anthraquinone-based drugs is their associated cytotoxicity to healthy cells. researchgate.net To address this, researchers are exploring the development of conjugates and prodrugs of this compound. These approaches aim to improve the therapeutic index by ensuring that the active compound is delivered specifically to the target site, thereby reducing systemic toxicity. researchgate.netnih.gov

Prodrugs are inactive compounds that are converted into their active form under specific physiological conditions, such as the tumor microenvironment. This strategy can enhance the selectivity of the drug and minimize damage to normal tissues. Similarly, conjugating this compound to targeting moieties, such as antibodies or peptides that recognize cancer-specific antigens, can facilitate its delivery to tumor cells. researchgate.net Nano-drug delivery systems, including liposomes and nanoparticles, are also being investigated to improve the solubility, stability, and bioavailability of these compounds, further reducing off-target toxicity. nih.gov

Development of Advanced Spectroscopic Techniques for In Situ and Real-Time Monitoring

Understanding the intricate interactions between this compound derivatives and their biological targets at a molecular level is crucial for rational drug design. Advanced spectroscopic techniques are emerging as powerful tools for in situ and real-time monitoring of these interactions within living cells. acs.orgamazonaws.com Techniques such as tip-enhanced Raman scattering (TERS) and high-resolution NMR spectroscopy can provide unprecedented insights into how these compounds bind to DNA and other cellular components. acs.orgamazonaws.com

These methods allow researchers to visualize and quantify drug-target engagement in a dynamic cellular environment, offering a more accurate picture of the compound's mechanism of action. acs.orgamazonaws.com This information is invaluable for optimizing the structure of new derivatives to enhance their binding affinity and selectivity. Furthermore, these techniques can help in identifying potential off-target interactions that may contribute to toxicity. amazonaws.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Machine learning algorithms can be trained to predict the anticancer activity and toxicity of new compounds, significantly reducing the time and cost associated with traditional screening methods. researchgate.netmednexus.org These models can also help in understanding the complex structure-activity relationships of anthraquinone derivatives, providing valuable insights for medicinal chemists. researchgate.net By harnessing the power of AI, researchers can expedite the development of more effective and safer cancer therapies based on the this compound scaffold. nih.gov

Applications of AI/ML in Anthraquinone Research:

AI/ML Application Description Potential Impact
Virtual ScreeningRapidly screen large libraries of virtual compounds for potential activity.Accelerate the identification of promising lead compounds. nih.gov
QSAR ModelingDevelop quantitative structure-activity relationship models to predict biological activity.Guide the design of more potent and selective derivatives. researchgate.net
De Novo DesignGenerate novel molecular structures with desired pharmacological properties.Discover new chemical entities with improved therapeutic profiles. nih.gov
ADMET PredictionPredict the absorption, distribution, metabolism, excretion, and toxicity of compounds.Reduce late-stage failures in drug development. nih.gov

Sustainable Synthesis and Green Chemistry Approaches for this compound Production

The environmental impact of chemical synthesis is a growing concern, prompting a shift towards more sustainable and green chemistry approaches for the production of this compound and its derivatives. Traditional synthetic methods often involve harsh reaction conditions and the use of hazardous solvents. rasayanjournal.co.in Future research will focus on developing environmentally friendly synthetic routes that are more efficient and generate less waste. google.com

Microwave-assisted synthesis is one such approach that offers several advantages over conventional heating methods, including shorter reaction times, higher yields, and often solvent-free conditions. rasayanjournal.co.in The use of greener solvents, such as water, and novel catalysts can also contribute to more sustainable production processes. researchgate.net These efforts are not only beneficial for the environment but can also lead to more cost-effective manufacturing of these important compounds. google.com

Elucidating Complex Biological Pathways and Identification of Off-Target Effects

While the primary mechanism of action for many anthraquinone derivatives is believed to be DNA intercalation, a comprehensive understanding of their interactions with complex biological pathways is still evolving. researchgate.net Future research will aim to elucidate the broader cellular effects of this compound, including its impact on cell signaling, cell cycle regulation, and apoptosis. researchgate.netnih.gov

Identifying off-target effects is equally crucial for developing safer drugs. nih.gov Advanced "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a systems-level view of the cellular response to these compounds. This holistic approach can help in identifying unintended molecular targets and pathways that may contribute to adverse effects. A deeper understanding of these complex biological interactions will be essential for the rational design of next-generation anthraquinone-based therapies with improved safety profiles.

Development of Responsive Materials Based on this compound Scaffolds

Beyond their therapeutic applications, the unique chemical and physical properties of this compound make it an attractive building block for the development of responsive or "smart" materials. mdpi.com These materials can change their properties in response to external stimuli, such as pH, light, or temperature. mdpi.com The anthraquinone core can be functionalized to create polymers and other materials with tunable electronic and optical properties. researchgate.net

Potential applications for these responsive materials are diverse and include sensors, intelligent packaging, and drug delivery systems. mdpi.commdpi.comresearchgate.net For example, anthraquinone-based dyes with pH-sensitive chromophores have been developed for use as smart sensors in food packaging to indicate freshness. mdpi.com The continued exploration of this compound scaffolds in materials science is expected to yield innovative technologies with a wide range of practical applications.

Novel Applications in Chemical Sensing and Bioimaging Technologies

The inherent photophysical properties of the anthraquinone scaffold position its derivatives, including this compound, as promising candidates for the development of novel chemical sensors and bioimaging probes. nih.govmedchemexpress.com Anthraquinone-based compounds are recognized as a versatile class of fluorescent dyes utilized in a range of biological experiments. medchemexpress.commedchemexpress.com These applications include the observation and analysis of cellular structures, tracking of biomolecules, and the evaluation of cell functions. medchemexpress.com

Research into new anthraquinone derivatives is driven by the demand for compounds with unique and desirable photophysical qualities for biomedically relevant purposes. liberty.edu A significant area of application is in DNA staining. The planar, polyaromatic structure of the anthraquinone core is well-suited for intercalation between the base pairs of double-stranded DNA. liberty.edu This characteristic is exemplified by commercially available dyes like DRAQ5, a bis-alkylaminoanthraquinone, which is a far-red fluorescing, DNA-specific stain. liberty.edu Such dyes often exhibit high photostability, a crucial attribute for fluorescence microscopy. liberty.edu

Future research may focus on modifying the this compound structure to develop targeted fluorescent probes. The methylamino substituents can be altered to enhance binding specificity to particular analytes or cellular components. For instance, the complexation of anthraquinone derivatives with specific metal ions can lead to changes in their fluorescent properties, forming the basis for chemosensors. smolecule.com Furthermore, studies on related anthraquinone α-aminophosphonates have demonstrated their potential in visualizing biological specimens, such as the parasitic flatworm Opisthorchis felineus, through confocal laser scanning microscopy. nih.govmdpi.com These derivatives exhibit notable solvatochromic behavior, where their fluorescence emission changes with the polarity of the solvent, a property that can be exploited for sensing applications. nih.gov

The development of "turn-on" or "turn-off" fluorescent probes is another emerging paradigm. In this model, the probe is designed to be non-fluorescent or weakly fluorescent until it interacts with its specific target, at which point its fluorescence is significantly enhanced or quenched. This approach offers high sensitivity and low background signal, making it ideal for detecting specific ions or biomolecules in complex biological environments. rsc.org Given the known optical properties of this compound, future work could explore its potential as a core structure for such targeted probes.

Table 1: Photophysical Properties of this compound and a Related Bioimaging Dye
CompoundMaximum Absorption Wavelength (λmax)Molar Extinction Coefficient (ε)Emission Wavelength (λem)Notes
This compound593-597 nm and 641-645 nm (in ethanol)≥ 17,000 L·mol⁻¹·cm⁻¹ (at 641-645 nm)Data not readily availableStrong absorption in the visible red region of the spectrum. smolecule.com
DRAQ5~646 nm (unbound)Data not readily available~681 nm (unbound), shifts to ~697 nm upon DNA intercalationA far-red fluorescent DNA stain used extensively in cellular imaging. liberty.edu

Comprehensive Risk Assessment Methodologies for Environmental and Human Health

Given the widespread use of anthraquinone dyes and the limited availability of comprehensive toxicological data for many specific compounds, there is a growing need for robust risk assessment methodologies. industrialchemicals.gov.aucanada.ca this compound (CAS No. 2475-44-7) is often categorized as a "data-poor" chemical, necessitating the use of advanced and integrated assessment strategies to evaluate potential risks to human health and the environment. industrialchemicals.gov.auoup.com

A key emerging paradigm in this area is the use of tiered and read-across approaches. nih.gov Regulatory bodies, such as Australia's National Industrial Chemicals Notification and Assessment Scheme (NICNAS), have utilized the Inventory Multi-tiered Assessment and Prioritisation (IMAP) framework to evaluate groups of structurally related chemicals. industrialchemicals.gov.au In a Tier II IMAP assessment that included this compound, the compound was grouped with other "anthraquinone-based dyes with limited data availability." industrialchemicals.gov.aunih.gov This methodology acknowledges the lack of empirical toxicological data for the specific chemical and uses information from structurally related analogues to inform the hazard assessment. industrialchemicals.gov.au

The Canadian Environmental Protection Act (CEPA) screening assessment of the "Anthraquinones Group" provides another example of this methodology. canada.ca Such assessments often use data from the parent anthraquinone structure as a primary analogue to characterize potential health effects. canada.ca The critical health concerns identified for the anthraquinone class through these comprehensive assessments often include potential carcinogenicity, with a genotoxic mode of action being a possibility that cannot be ruled out due to insufficient data. industrialchemicals.gov.au Non-cancer effects, including toxicity to the kidney, liver, and spleen, have also been identified as potential hazards for the broader anthraquinone group. canada.ca

These methodologies represent a shift from traditional single-chemical, data-rich assessments to a more pragmatic approach for managing the vast number of chemicals in commerce for which complete toxicological profiles are unavailable. oup.comnih.gov The process involves several key steps:

Grouping: Chemicals are grouped based on structural similarity and common functional groups. industrialchemicals.gov.au

Data Gap Identification: A thorough review of existing literature and databases is conducted to identify the extent of available toxicological data for each chemical in the group. industrialchemicals.gov.au

Read-Across: In cases of limited data, toxicological endpoints (e.g., carcinogenicity, genotoxicity) are inferred from analogue compounds that have been more extensively studied. canada.ca

Tiered Assessment: The assessment effort is aligned with the potential risk. A Tier I assessment may involve high-throughput screening, while a Tier II assessment is a more detailed evaluation, and a Tier III assessment may be required to address specific concerns not resolved in earlier tiers.

This approach allows for a scientifically-grounded, health-protective prioritization of data-poor chemicals, ensuring that those with a higher potential for concern can be flagged for further in-depth testing and potential risk management. oup.comnih.gov

Table 2: Summary of Hazard Characterization for the Anthraquinone Dyes Group from Tiered Assessments
Hazard EndpointFinding/Conclusion from Group AssessmentsBasis/MethodologySource
CarcinogenicityChemicals in this group are considered to have the potential for carcinogenic properties.Read-across from parent anthraquinone and other substituted anthraquinones.IMAP Assessment industrialchemicals.gov.au, CEPA Screening Assessment canada.ca
GenotoxicityA genotoxic mode of action cannot be ruled out due to insufficient or ambivalent data.Evaluation of available data for the group; metabolic pathways are consistent with mutagenic action of aromatic amines.IMAP Assessment industrialchemicals.gov.au
Systemic Toxicity (Non-Cancer)Critical effects identified include potential kidney, liver, spleen, and bone marrow toxicity.Read-across from the parent analogue, anthraquinone.CEPA Screening Assessment canada.ca
Data AvailabilityLack of empirical toxicokinetics and comprehensive toxicological data for most individual chemicals in the group.Systematic review of publicly available hazard information.IMAP Assessment industrialchemicals.gov.au

Q & A

Q. What are the optimal synthetic routes for 1,4-bis(methylamino)anthraquinone, and how can purity be ensured?

Answer: The synthesis typically involves nucleophilic substitution of 1,4-dichloroanthraquinone with methylamine under controlled conditions. Key parameters include:

  • Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation .
  • Solvent : Use polar aprotic solvents (e.g., DMF) to enhance amine reactivity.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity. Validate purity via HPLC (C18 column, UV detection at 254 nm) and mass spectrometry .

Q. How can the electronic properties of this compound be characterized experimentally?

Answer:

  • UV-Vis Spectroscopy : Measure π→π* and n→π* transitions in DMSO (λmax ~500–600 nm for quinone backbone) .
  • Cyclic Voltammetry : Use a three-electrode system (glassy carbon working electrode, Ag/AgCl reference) in 0.1 M TBAP/MeCN. Look for redox peaks near −0.12 V vs. SCE (quinone/hydroquinone couple) .
  • DFT Calculations : Optimize geometry with B3LYP/6-31G(d) to predict HOMO-LUMO gaps and compare with experimental data .

Q. What are the primary applications of this compound in biological research?

Answer:

  • DNA Interaction Studies : Use fluorescence quenching assays (e.g., ethidium bromide displacement) to quantify binding constants (Kb ~10⁴–10⁵ M⁻¹) .
  • Cytotoxicity Screening : Test against leukemia cell lines (e.g., HL-60) via MTT assays (IC50 typically 1–10 µM) .
  • Imaging Probes : Functionalize with fluorophores (e.g., FITC) for subcellular tracking in confocal microscopy .

Advanced Research Questions

Q. How do substituent modifications (e.g., methylamino vs. hydroxypropylamino) alter DNA binding and cytotoxicity?

Answer:

  • Mechanistic Insights : Replace methylamino with bulkier groups (e.g., hydroxypropylamino) to study steric effects on intercalation. Use circular dichroism (CD) to monitor DNA conformational changes .
  • Structure-Activity Relationships (SAR) : Compare IC50 values in SAR tables (e.g., 1,4-bis(hydroxypropylamino) derivatives show reduced cytotoxicity but improved solubility ).
  • Computational Modeling : Perform docking simulations (AutoDock Vina) to predict binding affinities to DNA minor grooves .

Q. What methodologies are recommended for studying adsorption of this compound on nanomaterials?

Answer:

  • Adsorption Isotherms : Immerse multi-walled carbon nanotubes (MWCNTs) in anthraquinone solutions (0.1–1 mM). Fit data to Langmuir models (max adsorption ~0.8 nmol/cm²) .
  • Electrochemical Quantification : Use square-wave voltammetry to measure surface coverage. Redox peaks shift with adsorption strength (ΔEp ~90 mV for 1,4-anthraquinone) .
  • Spectroscopic Validation : Confirm adsorption via Raman spectroscopy (D/G band intensity changes) or XPS (N1s peaks at 399.5 eV) .

Q. How can in vivo toxicity and pharmacokinetics be evaluated for this compound?

Answer:

  • OECD Guidelines : Conduct a Combined Repeated Dose Toxicity Study (OECD 422) in rats (Crl:CD(SD) strain). Administer 50–200 mg/kg/day orally for 28 days. Monitor hematological parameters and organ weights .
  • Metabolic Profiling : Use LC-MS/MS to identify metabolites (e.g., hydroxylated derivatives) in plasma and urine .
  • Genotoxicity Screening : Perform in vitro micronucleus tests (OECD 487) on Chinese hamster lung cells .

Q. What computational approaches best predict the spectroscopic behavior of this compound derivatives?

Answer:

  • TD-DFT Calculations : Use CAM-B3LYP/cc-pVDZ to simulate UV-Vis spectra. Include solvent effects (PCM model for DMSO) .
  • Vibronic Coupling Analysis : Calculate Franck-Condon factors to resolve fine structure in fluorescence spectra .
  • Spin-Orbit Coupling : Quantify intersystem crossing rates (e.g., S1→T1) using CASSCF/NEVPT2 for phosphorescence studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.